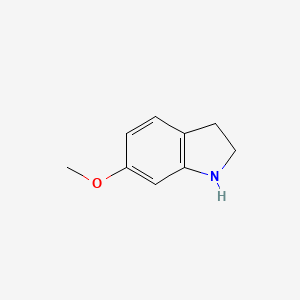

6-Methoxyindoline

Description

The exact mass of the compound 6-Methoxyindoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methoxyindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxyindoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFGHNMPMAXWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423808 | |

| Record name | 6-Methoxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-47-0 | |

| Record name | 6-Methoxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identification and Properties

An In-Depth Technical Guide to 6-Methoxyindoline for Advanced Research

A Note from the Senior Application Scientist: In the landscape of heterocyclic chemistry, precision is paramount. This guide addresses a frequent point of confusion between the aromatic 6-methoxyindole (CAS 3189-13-7) and its saturated counterpart, 6-methoxyindoline (CAS 7556-47-0). The focus of this document is exclusively on 6-methoxyindoline, a critical building block in modern medicinal chemistry. While published experimental spectra for this specific indoline are not widespread, this guide provides robust synthesis protocols and expertly predicted analytical data to empower researchers in its effective utilization and characterization.

6-Methoxyindoline, systematically named 6-methoxy-2,3-dihydro-1H-indole, is the reduced form of 6-methoxyindole. This saturation of the C2-C3 bond in the pyrrole ring fundamentally alters its chemical reactivity, transforming it from an electron-rich aromatic system into a substituted aniline derivative with a secondary amine integrated into a five-membered ring. This structural change makes it a valuable and versatile intermediate, particularly in the synthesis of complex pharmaceutical agents.[1][2]

Table 1: Physicochemical Properties of 6-Methoxyindoline

| Property | Value | Source(s) |

| CAS Number | 7556-47-0 | [1][2][3][4] |

| IUPAC Name | 6-methoxy-2,3-dihydro-1H-indole | [2][4] |

| Molecular Formula | C₉H₁₁NO | [1][3] |

| Molecular Weight | 149.19 g/mol | [1][3] |

| Appearance | Pale yellow oily liquid | [1] |

| Boiling Point | 266.8°C at 760 mmHg (Predicted) | |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [1] |

Synthesis Protocol: From Indole to Indoline

The most direct and efficient method for preparing 6-methoxyindoline is through the catalytic hydrogenation of its aromatic precursor, 6-methoxyindole. This reaction reduces the pyrrole double bond while leaving the benzene ring and methoxy group intact. The choice of catalyst is critical for achieving high yield and selectivity.

Causality in Experimental Design:

The reduction of an indole to an indoline is a standard transformation. Heterogeneous catalysts like Palladium on Carbon (Pd/C) are favored due to their high activity, ease of handling, and simple removal from the reaction mixture by filtration.[5] The reaction is typically performed under a positive pressure of hydrogen gas, which increases the concentration of hydrogen on the catalyst surface, thereby accelerating the rate of reduction.[6][7]

Detailed Experimental Protocol: Catalytic Hydrogenation of 6-Methoxyindole

Materials:

-

6-Methoxyindole (1.0 eq)

-

Palladium on Carbon (10% Pd, ~5 mol%)

-

Ethanol or Acetic Acid (as solvent)

-

Hydrogen Gas (H₂)

-

Parr Hydrogenation Apparatus or similar pressure vessel

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

-

Charging the Vessel: To the vessel, add 6-methoxyindole followed by the solvent (e.g., Ethanol). Swirl gently to dissolve the starting material.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Note: Pd/C can be pyrophoric, especially when dry. It should be handled with care, often as a wet paste.

-

Sealing and Purging: Seal the reaction vessel. Evacuate the atmosphere inside and backfill with hydrogen gas. Repeat this purging process 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi). Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 45-50°C) if necessary to improve reaction rates.

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of a small, carefully vented aliquot.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to recover any adsorbed product.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is crude 6-methoxyindoline, which can be purified further by vacuum distillation or column chromatography if required.

Caption: Workflow for the Synthesis of 6-Methoxyindoline.

Analytical Characterization

Authenticating the structure of 6-methoxyindoline and distinguishing it from its indole precursor is critical. The following tables outline the predicted spectral data based on its known structure and standard spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most telling transformation from 6-methoxyindole to 6-methoxyindoline is observed in the ¹H NMR spectrum. The characteristic signals for the C2 and C3 protons of the indole ring (typically δ 6.5-7.5 ppm) disappear and are replaced by two aliphatic triplets corresponding to the newly formed -CH₂-CH₂- group at approximately δ 3.0 and 3.5 ppm.

Table 2: Predicted ¹H NMR Data for 6-Methoxyindoline (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.95 | d | 1H | Ar-H (C7) | Aromatic proton ortho to the nitrogen-bearing carbon. |

| ~ 6.35 | dd | 1H | Ar-H (C5) | Aromatic proton ortho to the methoxy group. |

| ~ 6.30 | d | 1H | Ar-H (C4) | Aromatic proton meta to the methoxy group. |

| ~ 3.75 | s | 3H | -OCH₃ | Methoxy group singlet, typical chemical shift. |

| ~ 3.55 | t | 2H | -CH₂-N | Aliphatic methylene group adjacent to the nitrogen. |

| ~ 3.00 | t | 2H | Ar-CH₂- | Aliphatic methylene group adjacent to the aromatic ring. |

| (Broad) | s | 1H | -NH | Secondary amine proton, often broad and may exchange. |

Table 3: Predicted ¹³C NMR Data for 6-Methoxyindoline (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 159.0 | C6 (Ar-O) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~ 146.0 | C7a (Ar-N) | Aromatic carbon at the ring junction, adjacent to nitrogen. |

| ~ 125.0 | C3a (Ar-C) | Aromatic carbon at the ring junction. |

| ~ 122.0 | C7 | Aromatic CH. |

| ~ 105.0 | C5 | Aromatic CH. |

| ~ 99.0 | C4 | Aromatic CH. |

| ~ 55.5 | -OCH₃ | Methoxy carbon. |

| ~ 48.0 | C2 (-CH₂-N) | Aliphatic carbon adjacent to nitrogen. |

| ~ 29.0 | C3 (Ar-CH₂-) | Aliphatic carbon adjacent to the aromatic ring. |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

Mass Spectrometry: In an Electron Impact (EI-MS) spectrum, the primary signal to confirm identity is the molecular ion peak (M⁺). For 6-methoxyindoline (C₉H₁₁NO), this would appear at m/z = 149.

-

Infrared Spectroscopy: Key IR stretches include a sharp N-H stretch around 3350-3400 cm⁻¹, C-H stretches for the aromatic ring (~3000-3100 cm⁻¹) and aliphatic CH₂ groups (~2850-2950 cm⁻¹), and a strong C-O stretch for the methoxy ether around 1250 cm⁻¹.

Applications in Research and Drug Development

6-Methoxyindoline's primary value lies in its role as a nucleophilic building block. The secondary amine of the indoline ring can be readily functionalized, making it a key intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[1] Its structural motif is present in various pharmaceutical agents and research compounds.

The indoline scaffold allows for precise, multi-vectorial elaboration. The nitrogen atom serves as a primary point for substitution, the aromatic ring can undergo electrophilic substitution, and the C2/C3 positions can be further functionalized if desired, leading to a diverse library of potential drug candidates.

Caption: Role of 6-Methoxyindoline as a versatile synthetic intermediate.

Safety and Handling

As a research chemical, 6-methoxyindoline must be handled with appropriate care in a laboratory setting.

-

GHS Hazard Classification:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[8]

-

-

Precautions:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from oxidizing agents.[1][8]

References

- CN106543069A - The preparation of 6 methoxycarbonyl, 2 oxoindoline. Google Patents.

-

Position matters: High resolution spectroscopy of 6-methoxyindole - AIP Publishing. Available at: [Link]

-

6-Methoxyindoline | 7556-47-0 | C9H11NO - Appchem. Available at: [Link]

-

synthesis of 2-indolinone derivatives - Justia Patents. Available at: [Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2011/0201812 A1 - Googleapis.com. Available at: [Link]

-

6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem. Available at: [Link]

-

Product information, 6-Methoxyindoline - P&S Chemicals. Available at: [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]

-

Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

- EP1829872B1 - Processes for production of indole compounds - Google Patents.

-

6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile - PMC - NIH. Available at: [Link]

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.

-

One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles - MDPI. Available at: [Link]

-

(PDF) Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Available at: [Link]

-

Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Available at: [Link]

-

Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles - MDPI. Available at: [Link]

-

Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation - YouTube. Available at: [Link]

-

Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions - MDPI. Available at: [Link]

-

Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - Semantic Scholar. Available at: [Link]

-

Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PMC - NIH. Available at: [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. chemimpex.com [chemimpex.com]

- 3. patents.justia.com [patents.justia.com]

- 4. goldbio.com [goldbio.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 6-Methoxyindoline and Its Analogs: A Technical Guide for Drug Discovery

Abstract

The 6-methoxyindoline scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. Its inherent versatility allows for synthetic modifications that yield analogs with potent and selective activities across various therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of 6-methoxyindoline and its derivatives, with a primary focus on their anticancer, neuroprotective, and anti-inflammatory properties. We will delve into the mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction to the 6-Methoxyindoline Scaffold

The indole nucleus is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a methoxy group at the 6-position of the indoline core, and subsequent modifications, has given rise to a class of molecules with significant therapeutic potential. The electron-donating nature of the methoxy group can influence the electronic properties of the indole ring, impacting its interactions with biological targets.[2] This guide will elucidate the key biological activities that have established 6-methoxyindoline analogs as promising candidates for drug development.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has focused on the anticancer properties of 6-methoxyindoline derivatives, with many exhibiting potent cytotoxicity against a range of cancer cell lines. A primary mechanism of action for these compounds is the disruption of microtubule polymerization, a critical process for cell division, particularly in rapidly proliferating cancer cells.[3][4]

Mechanism of Action: Inhibition of Tubulin Polymerization

Several 6-methoxyindoline analogs function as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[5] This interaction prevents the assembly of αβ-tubulin heterodimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[3][6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 6-methoxyindoline analogs is highly dependent on their structural features:

-

Substitution at the 1- and 3-positions: The nature of the substituents at the N1 and C3 positions of the indole ring plays a crucial role in determining activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group at the 1-position has been shown to be favorable for potent antiproliferative activity.[3]

-

The 6-Methoxy Group: The methoxy group at the 6-position is a key contributor to the anticancer effects of many of these compounds. Its position can influence the binding affinity to tubulin.[7]

-

Other Substitutions: The introduction of different functional groups on the indole ring and its appendages allows for the fine-tuning of activity, solubility, and pharmacokinetic properties.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 6-methoxyindoline analogs.

| Compound/Analog Class | Methoxy Position | Target Cell Line(s) | Activity Metric | Value | Reference |

| OXi8006 Analog (36) | 6-methoxy, 7-methoxy | SK-OV-3 (Ovarian), NCI-H460 (Lung), DU-145 (Prostate) | GI50 | Potent (comparable to OXi8006 with nM activity) | [8] |

| 1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | 6-substituted | MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10 | IC50 | 0.57 - 6.30 µM | [3] |

| Indole-propenone (9e) | 6-methoxy | HeLa, HT29, MCF-7 | IC50 | 0.16 - 0.37 µM | [7] |

| Carbalkoxy indole (22) | 6-methoxy | CEM (Leukemia) | EC50 | 0.20 µM | [7] |

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of 6-methoxyindoline analogs on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This fluorescence-based assay measures the direct effect of compounds on tubulin polymerization.

Materials:

-

Purified tubulin (e.g., from porcine brain)[11]

-

Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[11]

-

GTP solution

-

Glycerol (as a polymerization enhancer)[11]

-

Fluorescent reporter dye (e.g., DAPI)[11]

-

Test compounds and controls (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer)

-

96-well plate (black, clear bottom)

-

Fluorescence plate reader with temperature control

Procedure:

-

Reagent Preparation: Prepare solutions of tubulin, GTP, and test compounds in the assay buffer on ice.

-

Assay Setup: In a pre-warmed 37°C 96-well plate, add the test compounds at various concentrations.

-

Initiation of Polymerization: Add a mixture of tubulin and GTP to each well to initiate the polymerization reaction.

-

Fluorescence Reading: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every minute) for 60-90 minutes at 37°C.[12]

-

Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the control indicates inhibition of tubulin polymerization.

Visualization of Anticancer Workflow

Caption: Experimental workflow for anticancer evaluation.

Neuroprotective Effects: A Multifaceted Approach

Analogs of 6-methoxyindoline and related methoxy-substituted indole structures have demonstrated significant promise as neuroprotective agents, acting through multiple mechanisms to mitigate neuronal damage in the context of neurodegenerative diseases and ischemic injury.

Mechanisms of Neuroprotection

-

Anti-Neuroinflammatory Activity: Certain derivatives can suppress neuroinflammation by inhibiting key signaling pathways such as the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-activated protein kinase (MAPK)/Nuclear factor-kappa B (NF-κB) pathway in microglia.[13]

-

Antioxidant Effects: These compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade, a crucial component of the cellular antioxidant defense system.[14] They have also shown the ability to scavenge reactive oxygen species (ROS).[4]

-

Modulation of Neurotransmission: Some analogs can afford neuroprotection by modulating GABAergic signaling, which can counteract excessive neuronal excitation.

-

Anti-amyloid Aggregation: Indole-based compounds have been shown to promote the disaggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[4]

Key Signaling Pathways in Neuroprotection

Caption: Inhibition of the NF-κB pathway.

Sources

- 1. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 6-Methoxyindoline in the Total Synthesis of Complex Indole Alkaloids: An In-depth Technical Guide

Introduction: 6-Methoxyindoline as a Privileged Precursor in Natural Product Synthesis

The indoline scaffold, a core structural motif in a vast array of biologically active natural products, presents a formidable challenge to synthetic chemists. Among the various substituted indolines, 6-methoxyindoline and its close derivatives have emerged as exceptionally valuable precursors in the total synthesis of complex indole alkaloids. The strategic placement of the methoxy group at the C-6 position of the indoline nucleus profoundly influences its chemical reactivity, offering unique opportunities for the construction of intricate molecular architectures. This electron-donating group activates the aromatic ring, facilitating electrophilic substitution and enabling regioselective functionalization, which is crucial for the elaboration of the complex polycyclic systems found in nature.

This technical guide provides an in-depth exploration of the utility of 6-methoxyindoline and its derivatives as pivotal building blocks in the total synthesis of natural products, with a particular focus on the Aspidosperma alkaloid, vindoline. We will delve into the mechanistic intricacies of key synthetic transformations, provide detailed experimental protocols, and analyze the causality behind strategic experimental choices, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of organic synthesis.

Vindoline Total Synthesis: A Case Study in the Strategic Use of a 6-Methoxyindole Derivative

The total synthesis of vindoline, a prominent member of the Aspidosperma family of alkaloids and a key component of the anticancer drugs vinblastine and vincristine, serves as an exemplary case study for the application of a 6-methoxyindole derivative. The elegant and highly efficient synthesis developed by the Boger group showcases the power of a tandem intramolecular [4+2]/[3+2] cycloaddition cascade, initiated from a precursor derived from N-methyl-6-methoxytryptamine.[1][2]

Synthetic Strategy Overview

The retrosynthetic analysis of vindoline in the Boger synthesis hinges on a remarkable one-pot reaction that constructs the pentacyclic core of the molecule. The key disconnection reveals a 1,3,4-oxadiazole tethered to an electron-rich dienophile and a 6-methoxyindole dipolarophile. This strategic design allows for a domino reaction sequence that rapidly builds molecular complexity.

Key Reaction: The Tandem Intramolecular [4+2]/[3+2] Cycloaddition Cascade

The cornerstone of the Boger synthesis is a tandem intramolecular cycloaddition sequence.[3] This reaction is initiated by an inverse electron demand Diels-Alder reaction between the electron-deficient 1,3,4-oxadiazole and a tethered electron-rich enol ether dienophile.[3] This is followed by the extrusion of nitrogen gas to form a carbonyl ylide, which then undergoes a 1,3-dipolar cycloaddition with the tethered 6-methoxyindole.[3] This elegant cascade forms three new rings and four carbon-carbon bonds in a single step, establishing the complex pentacyclic core of vindoline with remarkable efficiency and stereocontrol.[1]

The stereochemical outcome of this key transformation is governed by the geometry of the dienophile and an exclusive endo transition state in the [3+2] cycloaddition.[3] The tether connecting the indole dipolarophile directs the cycloaddition to the face of the carbonyl ylide opposite to the newly formed lactam, thereby setting the relative stereochemistry of the multiple stereocenters in the product.[3]

Experimental Protocols

The following protocols are based on the total synthesis of vindoline as reported by Boger and coworkers.[1]

Synthesis of the Cycloaddition Precursor

The synthesis of the crucial tandem cycloaddition precursor begins with the commercially available 6-methoxyindole, which is converted to N-methyl-6-methoxytryptamine. This tryptamine derivative is then elaborated through a series of steps to attach the 1,3,4-oxadiazole and the dienophile tether.

Step 1: Synthesis of N-Methyl-6-methoxytryptamine

A detailed procedure for the synthesis of N-methyl-6-methoxytryptamine from 6-methoxyindole is a critical first step. While the Boger paper mentions an improved preparation, a general two-step procedure involves:

-

Gramine Synthesis: 6-methoxyindole is reacted with formaldehyde and dimethylamine (in the form of Eschenmoser's salt or through a Mannich reaction) to afford 6-methoxygramine.

-

Cyanation and Reduction: The gramine is then displaced with cyanide, followed by reduction of the resulting nitrile to the primary amine. Subsequent N-methylation provides the target N-methyl-6-methoxytryptamine.

Step 2: Elaboration to the Cycloaddition Precursor

The N-methyl-6-methoxytryptamine is then converted to the key cycloaddition precursor through a multi-step sequence involving acylation and cyclization to form the 1,3,4-oxadiazole, followed by attachment of the dienophile-containing side chain.[1][4]

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | N-methyl-6-methoxytryptamine, Methyl oxalyl chloride | Et3N, CH2Cl2, 0 °C to rt | Amide intermediate | ~90 |

| 2 | Amide intermediate, Hydrazine | EtOH, reflux | Hydrazide intermediate | ~85 |

| 3 | Hydrazide intermediate | POCl3, reflux | 1,3,4-Oxadiazole | ~80 |

| 4 | 1,3,4-Oxadiazole, Dienophile-tether acid chloride | Et3N, CH2Cl2, 0 °C to rt | Cycloaddition Precursor | ~95 |

The Key Tandem Cycloaddition Reaction

This is the pivotal step in the synthesis, where the pentacyclic core of vindoline is assembled.

-

Reaction: A solution of the cycloaddition precursor in a high-boiling solvent such as o-dichlorobenzene or triisopropylbenzene is heated to a high temperature (typically 180-230 °C).[1][3]

-

Critical Parameters: The reaction is highly sensitive to concentration. High dilution is crucial to favor the intramolecular pathway and suppress competing bimolecular reactions.[5] The geometry of the dienophile tether ((Z)- vs. (E)-isomer) also significantly impacts the reaction efficiency and stereochemical outcome, with the (E)-isomer often providing higher yields.[1][5]

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the pentacyclic cycloaddition product.

-

Yield: The yield for this key step can range from good to excellent (up to 95%), depending on the specific substrate and reaction conditions.[1]

Post-Cycloaddition Modifications

The pentacyclic product from the cycloaddition cascade undergoes a series of functional group manipulations to complete the synthesis of vindoline. These steps include reduction of a lactam, cleavage of an oxido bridge, and introduction of the characteristic C4-acetate and the C6-C7 double bond.[1]

| Step | Starting Material | Key Reagents and Conditions | Product | Approximate Yield (%) |

| 1 | Cycloaddition Product | Lawesson's Reagent, then Raney Nickel | Reduced lactam | ~80 (two steps) |

| 2 | Reduced lactam | H2, PtO2 | Cleaved oxido bridge | ~95 |

| 3 | Cleaved oxido bridge | Ac2O, pyridine | Acetylated intermediate | ~90 |

| 4 | Acetylated intermediate | Burgess reagent or Mitsunobu conditions | Vindoline | ~75 |

Mechanistic Insights and Causality in Experimental Design

The success of the Boger synthesis of vindoline is a testament to a deep understanding of reaction mechanisms and the rational design of the cycloaddition precursor.

-

Choice of the 6-Methoxy Group: The electron-donating 6-methoxy group on the indole ring serves a dual purpose. Firstly, it activates the indole as a dipolarophile for the [3+2] cycloaddition. Secondly, it is a key functional handle present in the final natural product, vindoline. Its presence from an early stage simplifies the overall synthetic route.

-

Inverse Electron Demand Diels-Alder: The use of an electron-deficient 1,3,4-oxadiazole and an electron-rich enol ether dienophile is a deliberate choice to facilitate the initial [4+2] cycloaddition under thermal conditions. This inverse electron demand nature of the reaction allows for a predictable and high-yielding cyclization.

-

Stereochemical Control: The stereochemistry of the final product is elegantly controlled by the initial stereocenter in a chiral auxiliary attached to the dienophile tether in the asymmetric variant of the synthesis.[6] This initial chirality directs the facial selectivity of the Diels-Alder reaction, which in turn dictates the stereochemical outcome of the subsequent 1,3-dipolar cycloaddition. The rigidity of the tether and the endo transition state of the [3+2] cycloaddition ensure a high degree of stereocontrol, leading to the formation of a single diastereomer.[3]

Application to other Aspidosperma Alkaloids

The synthetic strategy developed for vindoline, centered around the tandem cycloaddition cascade, has proven to be a versatile platform for the synthesis of other members of the Aspidosperma alkaloid family. By modifying the substituents on the cycloaddition precursor, a range of related natural products, including aspidospermidine, can be accessed.[7][8][9][10] This highlights the power of a well-designed synthetic route that allows for divergent synthesis from a common intermediate.

Conclusion

6-Methoxyindoline and its derivatives are invaluable precursors in the total synthesis of complex natural products. The strategic placement of the methoxy group provides a powerful tool for controlling reactivity and regioselectivity, enabling the development of elegant and efficient synthetic routes. The total synthesis of vindoline by the Boger group serves as a paradigm in this field, demonstrating how a deep understanding of reaction mechanisms can lead to the design of a remarkable tandem cycloaddition cascade that rapidly assembles a complex molecular architecture with high stereocontrol. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to leverage the unique properties of 6-methoxyindoline in their own synthetic endeavors, paving the way for the discovery and development of new therapeutic agents.

References

-

Ishikawa, H., Elliott, G. I., Velcicky, J., Choi, Y., & Boger, D. L. (2006). Total Synthesis of (−)- and ent-(+)-Vindoline and Related Alkaloids. Journal of the American Chemical Society, 128(32), 10596–10612. [Link][1][11]

-

Hong, S., & Boger, D. L. (2015). 4-epi-Vindoline Based on a 1,3,4-Oxadiazole Tandem Intramolecular [4 + 2]/[3 + 2] Cycloaddition Cascade Initiated by an Allene Dienophile. Organic Letters, 17(21), 5460–5463. [Link][3][12]

-

Movassaghi, M., & Hunt, D. K. (2008). Rearranged Aspidosperma alkaloids: Structure and synthesis. Beilstein Journal of Organic Chemistry, 4, 23. [Link]

-

Taber, D. F. (2011, February 7). The Boger Synthesis of (-)-Vindoline. Organic Chemistry Portal. [Link][2][13]

-

Taber, D. F. (2006, June 5). The Boger Route to (-)-Vindoline. Organic Chemistry Portal. [Link][4][14]

-

Kato, D., Sasaki, Y., & Boger, D. L. (2010). Asymmetric total synthesis of vindoline. Journal of the American Chemical Society, 132(11), 3685–3687. [Link][4][6]

-

Pearson, W. H., & Aponick, A. (2005). Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums. Organic Letters, 7(8), 1565–1568. [Link][7]

-

Movassaghi, M., & Hunt, D. K. (2009). Studies on the synthesis of bisindole Aspidosperma alkaloids. DSpace@MIT. [Link][9][14]

-

Sasaki, Y., Kato, D., & Boger, D. L. (2010). Asymmetric total synthesis of vindorosine, vindoline, and key vinblastine analogues. Journal of the American Chemical Society, 132(38), 13533–13544. [Link][8]

-

Hong, S., & Boger, D. L. (2015). Total Synthesis of (-)-Vindoline and (+)-4-epi-Vindoline Based on a 1,3,4-Oxadiazole Tandem Intramolecular [4 + 2]/[3 + 2] Cycloaddition Cascade Initiated by an Allene Dienophile. Organic Letters, 17(21), 5460–5463. [Link][12]

-

Ji, C. B. (2023). Advances and Strategies towards Synthesis of Aspidosperma Indole Alkaloids Goniomitine. Chemistry – An Asian Journal, 18(17), e202300527. [Link][15]

-

Ando, M., Büchi, G., & Ohnuma, T. (1975). Total synthesis of (+-)-vindoline. Journal of the American Chemical Society, 97(23), 6880–6881. [Link][16]

-

Wang, X., et al. (2017). Divergent Total Syntheses of Aspidospermidine, N-Methylaspidospermidine, N-Acetylaspidospermidine and Aspidospermine via a Tandem Cyclization Strategy. Organic Letters, 19(16), 4283–4286. [Link]

Sources

- 1. Total Synthesis of (−)-Vindoline and (+)-4-epi-Vindoline Based on a 1,3,4-Oxadiazole Tandem Intramolecular [4 + 2]/[3 + 2] Cycloaddition Cascade Initiated by an Allene Dienophile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Vindoline by Boger [organic-chemistry.org]

- 3. Total Synthesis of (−)- and ent-(+)-Vindoline and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric total synthesis of vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Total Synthesis of Vindorosine, Vindoline and Key Vinblastine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Total Syntheses of Dihydroindole Aspidosperma Alkaloids: Reductive Interrupted Fischer Indolization Followed by Redox Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. The Boger Synthesis of (-)-Vindoline [organic-chemistry.org]

- 14. The Boger Route to (-)-Vindoline [organic-chemistry.org]

- 15. Total synthesis of (+/-)-aspidospermidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Reactivity of the 6-Methoxyindole Nucleus

Introduction

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] Among its many derivatives, the 6-methoxyindole scaffold holds a special significance for researchers, scientists, and drug development professionals.[2] The introduction of a methoxy group at the 6-position of the indole ring does not merely add a functional handle; it fundamentally alters the electronic landscape of the molecule, enhancing its reactivity and enabling diverse chemical transformations.[1] This strategic modification makes 6-methoxyindole a crucial building block in the synthesis of complex molecules, including antitumor agents, T-cell kinase inhibitors, and compounds targeting neurological disorders.[2][3]

This guide provides an in-depth exploration of the chemical properties and reactivity of the 6-methoxyindole core. Moving beyond a simple recitation of reactions, we will delve into the causality behind its unique reactivity patterns, offering field-proven insights into its application in synthesis. We will examine its behavior in key transformations, from classical electrophilic substitutions to modern cross-coupling reactions, providing detailed protocols and mechanistic understanding to empower your research and development endeavors.

Electronic Structure: The Influence of the 6-Methoxy Group

The reactivity of the indole ring is governed by the electron-rich nature of the pyrrole moiety, which makes it highly susceptible to electrophilic attack.[1] Typically, electrophilic substitution on an unsubstituted indole nucleus occurs preferentially at the C3 position. The presence of the methoxy group (-OCH₃) at the C6 position, a potent electron-donating group through resonance, further enriches the electron density of the entire bicyclic system.

This electronic perturbation has a profound and nuanced effect on the regioselectivity of its reactions. While the C3 position remains highly reactive, the 6-methoxy group significantly activates the indole nucleus in a way that makes direct substitution at the C2 position a competitive and often significant pathway.[4][5] This dual reactivity is a defining characteristic of 6-methoxyindole and a critical consideration for synthetic planning.

Caption: Resonance delocalization increases electron density.

Key Chemical Transformations of the 6-Methoxyindole Nucleus

The enhanced and modulated reactivity of 6-methoxyindole makes it a versatile substrate for a wide range of chemical transformations.

Electrophilic Aromatic Substitution

As discussed, the electron-rich nature of the 6-methoxyindole ring makes it an excellent substrate for electrophilic aromatic substitution.

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring, such as 6-methoxyindole.[6][7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][9] This iminium ion is a weak electrophile that readily reacts with the activated indole nucleus.[6]

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methoxyindole [6][10]

-

Reagent Preparation: In a flask cooled to 0°C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 equiv.) to anhydrous N,N-dimethylformamide (DMF, used as solvent and reagent). Stir for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 6-methoxyindole (1.0 equiv.) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and a solution of sodium acetate in water.[6] Stir until the intermediate is fully hydrolyzed.

-

Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired aldehyde.

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an acidic proton located on a carbon atom.[11][12] In the context of indoles, this reaction typically occurs at the C3 position. The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the active hydrogen compound (6-methoxyindole).[11] The key electrophile is an iminium ion (Schiff base) formed from the aldehyde and amine.[11]

Caption: Mannich Reaction for Aminomethylation.

The Pictet-Spengler reaction is a powerful tool for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are prevalent in natural product alkaloids.[13][14][15] The reaction involves the condensation of a β-arylethylamine (such as 6-methoxytryptamine) with an aldehyde or ketone under acidic conditions, followed by an intramolecular electrophilic ring closure.[13] The electron-donating 6-methoxy group facilitates the cyclization step. Asymmetric variants of this reaction are crucial in the total synthesis of complex, biologically active molecules.[13][16]

Table 1: Comparison of Electrophilic Substitution Reactions

| Reaction | Reagents | Electrophile | Typical Position of Substitution |

| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium ion [ClCH=N⁺R₂] | C3 |

| Mannich | Formaldehyde, R₂NH | Iminium ion [CH₂=N⁺R₂] | C3 |

| Pictet-Spengler | Aldehyde/Ketone, Acid | Protonated Imine/Iminium ion | C2 (intramolecular cyclization) |

Nucleophilic Substitution on an Activated Nucleus

While the indole nucleus is inherently electron-rich and thus unreactive towards nucleophiles, its electronic properties can be reversed. By introducing strong electron-withdrawing groups and an N-methoxy substituent, the indole ring can be rendered sufficiently electron-deficient to undergo nucleophilic substitution.

A notable example is the reactivity of 1-methoxy-6-nitroindole-3-carbaldehyde.[10][17][18] This substrate serves as a versatile electrophile, reacting regioselectively at the C2 position with a variety of nucleophiles, including those centered on nitrogen, sulfur, and carbon.[10][17] The presence of the electron-withdrawing nitro group at C6 and the formyl group at C3 are critical for activating the C2 position towards nucleophilic attack.[17]

Experimental Protocol: Nucleophilic Substitution with a Thiol [10]

-

Setup: To a solution of 1-methoxy-6-nitroindole-3-carbaldehyde (1.0 equiv.) in anhydrous DMF, add sodium hydride (NaH, 1.1 equiv.) at 0°C under an inert atmosphere.

-

Nucleophile Addition: Add a solution of the desired thiol (e.g., N-acetyl-L-cysteine, 1.1 equiv.) in DMF to the mixture.

-

Reaction: Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an appropriate organic solvent, wash the organic layers, dry, and concentrate. Purify the crude product via column chromatography to obtain the 2-substituted indole derivative.

Directed Lithiation and Metal-Halogen Exchange

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings.[19][20] For the 6-methoxyindole nucleus, lithiation can be directed to specific positions by coordinating organolithium reagents (like n-BuLi or LDA) to a directing metalating group (DMG). The indole nitrogen itself (after deprotonation) can direct lithiation to the C2 position. Subsequently, quenching the resulting organolithium intermediate with an electrophile introduces a substituent at a position that may be inaccessible through standard electrophilic substitution.[19][21]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. chemimpex.com [chemimpex.com]

- 3. goldbio.com [goldbio.com]

- 4. Electrophilic substitution in 6-methoxyindoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Electrophilic substitution in 6-methoxyindoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 11. Mannich reaction - Wikipedia [en.wikipedia.org]

- 12. Mannich Reaction [organic-chemistry.org]

- 13. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 16. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde | Semantic Scholar [semanticscholar.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. arkat-usa.org [arkat-usa.org]

Understanding the electronic effects of the methoxy group in 6-Methoxyindoline

An In-depth Technical Guide to the Electronic Effects of the 6-Methoxy Group on the Indoline Scaffold

Introduction

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a versatile template for drug design. The strategic functionalization of the indoline ring is a critical aspect of molecular design, allowing for the fine-tuning of a compound's pharmacological profile. Among the most impactful substituents is the methoxy group (–OCH₃), particularly when positioned at the C-6 carbon of the benzene portion of the ring.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth analysis of the profound electronic effects the 6-methoxy group exerts on the indoline core. Moving beyond simple classification, we will explore the causal mechanisms behind these effects, from the fundamental interplay of inductive and resonance forces to their tangible consequences on chemical reactivity, spectroscopic signatures, and ultimately, a molecule's potential as a therapeutic agent. This document is structured to provide a holistic understanding, integrating theoretical principles with quantitative data and validated experimental workflows.

The Dichotomous Electronic Nature of the Methoxy Substituent

To comprehend the role of the 6-methoxy group in the complex indoline system, one must first appreciate its fundamental, dualistic electronic character. The methoxy group influences aromatic systems through two opposing electronic mechanisms: the inductive effect and the resonance effect.[1]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the atom it is attached to through the sigma (σ) bond framework. This is a distance-dependent, electron-withdrawing effect.[2][3]

-

Resonance (Mesomeric) Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent π-system, such as the benzene ring.[1] This donation of electron density through the π-system is a powerful electron-donating effect.[4]

In most aromatic systems, the electron-donating resonance effect (+M) is significantly stronger than the electron-withdrawing inductive effect (-I).[2] The net result is that the methoxy group acts as a potent electron-donating group (EDG) and an activating group , enriching the aromatic ring with electron density and making it more susceptible to electrophilic attack.[5]

The position of the methoxy group is critical. This is quantitatively described by the Hammett equation , which relates reaction rates and equilibrium constants for substituted aromatic compounds.[6] A methoxy group at the para position exhibits a negative Hammett constant (σₚ ≈ -0.27), indicating strong electron donation. Conversely, at the meta position, where the resonance effect cannot be effectively transmitted to the reaction center, the inductive effect dominates, and the group behaves as electron-withdrawing (σₘ ≈ +0.12).[1][7][8]

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. But methoxy grp has negative inductive effect then how it's electron dona.. [askfilo.com]

- 3. m.youtube.com [m.youtube.com]

- 4. One moment, please... [chemistrysteps.com]

- 5. chem.ualberta.ca [chem.ualberta.ca]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. web.viu.ca [web.viu.ca]

- 8. Methoxy group - Wikipedia [en.wikipedia.org]

Foreword: Contextualizing Physicochemical Properties in Drug Development

An In-depth Technical Guide to the Solubility and Stability of 6-Methoxyindoline in Common Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the landscape of modern medicinal chemistry, 6-methoxyindoline stands out as a valuable heterocyclic scaffold, integral to the synthesis of numerous pharmacologically active agents.[1] Its utility, however, is not merely a function of its chemical reactivity but is profoundly influenced by its fundamental physicochemical properties. Solubility and stability are the bedrock upon which successful synthesis, purification, formulation, and ultimately, bioavailability are built. An intermediate that cannot be reliably dissolved or one that degrades under standard laboratory conditions introduces significant variability, jeopardizing project timelines and the integrity of scientific data.

This guide is structured to provide not just data, but a framework for thinking about 6-methoxyindoline. We will delve into the principles governing its behavior in solution, offer robust, self-validating protocols for its characterization, and discuss the causality behind its potential degradation. The objective is to empower the bench scientist with the expertise to handle this crucial intermediate with confidence and precision.

Part 1: The Solubility Profile of 6-Methoxyindoline

Solubility dictates the choice of solvent for chemical reactions, dictates the feasibility of purification by crystallization, and governs the preparation of stock solutions for screening and analysis. A comprehensive understanding of a compound's solubility profile is therefore a non-negotiable prerequisite for its effective use.

Theoretical Underpinnings: A Molecular Perspective

The principle of "like dissolves like" serves as our initial guidepost.[2] 6-Methoxyindoline possesses a blended molecular architecture:

-

Polar Features: The nitrogen atom in the indoline ring acts as a hydrogen bond acceptor, and the ether linkage of the methoxy group provides a polar site. These features suggest affinity for polar solvents.

-

Nonpolar Features: The benzene ring and the saturated five-membered ring contribute significant nonpolar, hydrophobic character, suggesting affinity for nonpolar solvents.

This duality implies that 6-methoxyindoline will exhibit optimal solubility not in the extremes of the polarity spectrum (like water or hexanes), but in solvents of intermediate polarity that can effectively solvate both its polar and nonpolar regions.

Qualitative Solubility in Common Organic Solvents

While precise, temperature-dependent quantitative solubility data for 6-methoxyindoline is not extensively published, a qualitative assessment can be reliably made based on its structure and the behavior of analogous indole and indoline derivatives. The following table provides a summary of expected solubility at ambient temperature (~20-25°C).

| Solvent | Class | Polarity | Expected Solubility | Rationale |

| Dichloromethane (DCM) | Halogenated | Intermediate | High | Effectively solvates both polar and nonpolar aspects of the molecule. |

| Chloroform | Halogenated | Intermediate | High | Similar to DCM; excellent general-purpose solvent for indole-type structures.[3] |

| Tetrahydrofuran (THF) | Ether | Intermediate | High | Aprotic ether that readily dissolves a wide range of organic compounds. |

| Ethyl Acetate (EtOAc) | Ester | Intermediate | Good | A moderately polar solvent capable of accepting hydrogen bonds.[3] |

| Acetone | Ketone | Polar Aprotic | Good | Polar aprotic nature is well-suited for the molecule's characteristics. |

| Methanol (MeOH) | Alcohol | Polar Protic | Moderate | Can act as a hydrogen bond donor/acceptor, but its high polarity is a slight mismatch for the nonpolar regions. |

| Ethanol (EtOH) | Alcohol | Polar Protic | Moderate | Similar to methanol, but slightly less polar, offering balanced solubility. |

| Acetonitrile (ACN) | Nitrile | Polar Aprotic | Moderate to Low | Highly polar nature may not fully accommodate the hydrophobic benzene ring. |

| Toluene | Aromatic | Nonpolar | Low | Primarily nonpolar interactions are insufficient to overcome the energy penalty of solvating the polar groups. |

| Hexanes | Aliphatic | Nonpolar | Insoluble | Lacks any significant polar character to interact with the nitrogen or oxygen atoms. |

| Water | Protic | Highly Polar | Insoluble | The large hydrophobic scaffold dominates, preventing significant dissolution despite polar groups.[3] |

Protocol: Isothermal Shake-Flask Method for Solubility Quantification

To move beyond qualitative estimates, a quantitative determination is essential. The isothermal shake-flask method is the gold standard for this purpose, as it ensures that the measurement is taken at true thermodynamic equilibrium.[2]

Methodology:

-

System Preparation: To a series of glass vials, add a precisely measured volume (e.g., 2.0 mL) of the desired organic solvent.

-

Solute Addition: Add an excess of solid 6-methoxyindoline to each vial. The visual presence of undissolved solid is mandatory to confirm that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an incubator shaker or on a stir plate set to a constant temperature (e.g., 25°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 2 hours, permitting the excess solid to sediment. For fine suspensions, centrifugation may be required.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent transfer of any solid particles.

-

Dilution & Analysis: Accurately dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated, stability-indicating HPLC method with a UV detector.

-

Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor.

Figure 1. Workflow for the Isothermal Shake-Flask Solubility Determination. This method ensures accurate and reproducible results by measuring solubility at thermodynamic equilibrium.

Part 2: Stability Profile of 6-Methoxyindoline

A compound's stability in solution determines its shelf-life, dictates appropriate storage conditions, and impacts the impurity profile of a reaction. Indoline derivatives, while generally stable, are susceptible to specific degradation pathways.

Potential Degradation Pathways

Understanding potential failure modes is key to preventing them. For 6-methoxyindoline, the primary risks are oxidative and photolytic degradation.

-

Oxidation: This is the most probable degradation pathway. The indoline ring is susceptible to oxidation to the more thermodynamically stable aromatic indole. This can be promoted by atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents (e.g., aged THF). The electron-donating methoxy group can further activate the ring system to this process.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation, often via radical mechanisms.[4]

-

Acid/Base Instability: While generally stable in neutral conditions, prolonged exposure to strong acids or bases could potentially catalyze hydrolysis of the methoxy group or other unforeseen rearrangements.

-

Thermal Stress: High temperatures can accelerate all other degradation pathways.[4]

Figure 2. Primary Degradation Pathways for 6-Methoxyindoline. Oxidation to the corresponding indole is a key vulnerability.

Best Practices for Storage and Handling

Based on the potential degradation pathways, the following storage and handling protocols are strongly recommended to preserve the integrity of 6-methoxyindoline, both as a solid and in solution.

-

Atmosphere: Store the solid and any prepared solutions under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.

-

Temperature: Store at reduced temperatures (2-8°C for short-term, -20°C for long-term) to slow the kinetics of degradation.[5]

-

Light: Always store in amber glass vials or protect from light by wrapping vials in aluminum foil.[5]

-

Solvent Quality: Use high-purity, anhydrous solvents from freshly opened containers. Test solvents like THF for peroxides before use if the container has been opened for an extended period.

Protocol: Forced Degradation Study for Stability Assessment

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method.[4][6] This protocol is a self-validating system for assessing a compound's intrinsic stability.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 6-methoxyindoline in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: Aliquot the stock solution and subject it to a panel of stress conditions in parallel. A control sample, protected from stress, should be kept at -20°C.

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

-

Thermal Stress: Heat the solution at 60°C.

-

Photolytic Stress: Expose the solution to a controlled light source providing both UV and visible light (as per ICH Q1B guidelines).[4]

-

-

Time-Point Sampling: Take samples from each stress condition at various time points (e.g., 0, 2, 8, 24 hours). Quench the acid/base samples to a neutral pH before analysis.

-

HPLC Analysis: Analyze all samples using a high-resolution HPLC system, typically with a photodiode array (PDA) detector to assess peak purity. The goal is to develop a method that separates the parent 6-methoxyindoline peak from all degradation products.

-

Data Interpretation: Evaluate the percentage of degradation in each condition. The results will reveal the compound's vulnerabilities and provide the necessary information to define appropriate storage and handling conditions for routine use.

Conclusion

6-Methoxyindoline is a robust and versatile chemical intermediate. Its successful application hinges on a proactive and informed approach to its handling. By understanding its preference for solvents of intermediate polarity and its primary vulnerability to oxidation, researchers can select appropriate conditions for reactions and storage. The protocols provided herein offer a validated framework for quantifying solubility and assessing stability, ensuring that this valuable building block is utilized with maximum efficiency and reliability in the pursuit of new therapeutic discoveries.

References

- Vertex AI Search. (2025). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2025). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Solubility of Things. (2025). 6-Benzyloxy-5-methoxyindole.

- Avomeen. (2025). How to Conduct Stability Studies for Small Molecule Drugs.

- University of Colorado Boulder. (2025). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Toronto. (2023). Solubility of Organic Compounds.

- SALTISE. (2025). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials.

- National Institutes of Health. (2025). 6-Methoxy-1H-indole | C9H9NO | CID 76659.

- AIP Publishing. (2013). Position matters: High resolution spectroscopy of 6-methoxyindole.

- ChemicalBook. (2025). 6-Methoxyindole CAS#: 3189-13-7.

- Chem-Impex. (2025). 6-Methoxyindole.

- Kymanox. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?.

- Alfa Chemistry. (2025). Stability Testing of Pharmaceutical Products.

- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Methoxyindole.

- GoldBio. (2025). 6-Methoxyindole.

- Chem-Impex. (2025). 6-Methoxyindoline.

- BenchChem. (2025). Technical Support Center: Degradation of 5-Methoxyindole Derivatives.

- PubMed. (1996). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach.

- ChemicalBook. (2025). 6-Methoxyindole | 3189-13-7.

- PMC. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.

- ResearchGate. (2014). Degradation Pathways.

- Sigma-Aldrich. (2019). Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions.

Sources

Methodological & Application

Application Note: Elucidating the Electron Ionization Fragmentation Pattern of N-Alkylated 6-Methoxyindoline by GC-MS

Introduction

N-alkylated 6-methoxyindoline and its derivatives are significant structural motifs in a variety of biologically active compounds, including pharmaceuticals and research chemicals. A thorough understanding of their behavior under analytical conditions is paramount for drug development, metabolism studies, and forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. The resulting mass spectrum provides a molecular fingerprint based on the compound's fragmentation pattern, which is crucial for unambiguous structure elucidation.

This application note provides a detailed examination of the characteristic EI fragmentation pathways of N-alkylated 6-methoxyindoline, using N-ethyl-6-methoxyindoline as a representative model. We will explore the key fragmentation mechanisms, including alpha-cleavage and transformations involving the methoxy-substituted aromatic ring. This guide is intended for researchers, scientists, and drug development professionals who utilize GC-MS for the analysis of indoline-containing molecules.

Scientific Principles: The Logic of Fragmentation

Electron Ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] The fragmentation pathways are governed by the relative stability of the resulting radical cations and neutral losses. In the case of N-alkylated 6-methoxyindoline, the initial ionization is most likely to occur at the nitrogen atom, due to its lone pair of electrons, which have a lower ionization energy compared to the π-electrons of the aromatic system or the σ-electrons of the alkyl chains. The primary fragmentation pathways are dictated by the drive to form stable, resonance-stabilized cations.

Experimental Protocol: A Validated GC-MS Methodology

The following protocol provides a robust method for the analysis of N-alkylated 6-methoxyindoline. The causality behind each parameter selection is explained to ensure methodological transparency and reproducibility.

1. Sample Preparation:

-

Rationale: Proper sample preparation is critical to ensure the analyte is in a suitable solvent and concentration for GC-MS analysis, and to minimize matrix effects.

-

Protocol:

-

Accurately weigh 1 mg of the N-alkylated 6-methoxyindoline standard.

-

Dissolve the standard in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution of the stock solution to a final concentration of 10 µg/mL using the same solvent.

-

For complex matrices (e.g., biological fluids), a liquid-liquid extraction or solid-phase extraction (SPE) is recommended to isolate the analyte and remove interferences.

-

2. GC-MS Instrumentation and Conditions:

-

Rationale: The choice of GC column and temperature program is designed to achieve good chromatographic separation of the analyte from any impurities and ensure a sharp peak shape. The MS parameters are set to generate a classic 70 eV EI spectrum.

-

Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended for good separation of aromatic amines.

-

Injector Temperature: 250 °C. This temperature ensures efficient volatilization of the analyte without thermal degradation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/minute.

-

Final hold: 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL in splitless mode to maximize sensitivity.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable to library spectra.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400. This range is sufficient to capture the molecular ion and all significant fragment ions.

-

Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.

-

Results and Discussion: Decoding the Fragmentation Pattern

The electron ionization mass spectrum of N-ethyl-6-methoxyindoline (Molecular Weight: 177.25 g/mol ) is characterized by a discernible molecular ion peak and several key fragment ions. The proposed fragmentation pathways are depicted in the diagram below and the major ions are summarized in the subsequent table.

Proposed Fragmentation Pathways of N-Ethyl-6-Methoxyindoline

Caption: Proposed EI fragmentation pathways for N-ethyl-6-methoxyindoline.

Key Fragmentation Mechanisms:

-

Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for aliphatic amines.[2][3][4] It involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[3][5] For N-ethyl-6-methoxyindoline, the ionization at the nitrogen atom is followed by the homolytic cleavage of the bond between the two carbons of the ethyl group. This results in the loss of a methyl radical (•CH3) and the formation of a resonance-stabilized iminium cation at m/z 162 . This is often the base peak or a very prominent peak in the spectrum.

-

Retro-Diels-Alder (RDA)-Type Fragmentation: The saturated five-membered ring of the indoline system can undergo a concerted cycloreversion reaction. This leads to the expulsion of a neutral ethene molecule (C2H4) and the formation of the radical cation of 6-methoxyaniline at m/z 149 .

-

Benzylic Cleavage: Cleavage of the bond between the nitrogen and the ethyl group can occur, leading to the loss of an ethyl radical (•C2H5). This results in the formation of the 6-methoxyindoline radical cation at m/z 148 .

-

Secondary Fragmentations: The fragment ion at m/z 149 can undergo further fragmentation. The loss of a carbon monoxide (CO) molecule, a common fragmentation for methoxy-substituted aromatic compounds, can lead to a fragment at m/z 121 . Alternatively, the loss of hydrogen cyanide (HCN) from the aniline-like structure can produce a fragment at m/z 122 .

Summary of Key Fragment Ions

| m/z | Proposed Structure | Fragmentation Pathway | Relative Abundance |

| 177 | Molecular Ion [M]+• | - | Moderate |

| 162 | [M - CH3]+ | α-Cleavage of the N-ethyl group | High (often base peak) |

| 149 | [M - C2H4]+• | Retro-Diels-Alder type fragmentation of the indoline ring | Moderate to High |

| 148 | [M - C2H5]+ | Benzylic cleavage of the N-ethyl group | Moderate |

| 121 | [M - C2H4 - CO]+• | Loss of CO from m/z 149 | Low to Moderate |

| 122 | [M - C2H4 - HCN]+• | Loss of HCN from m/z 149 | Low |

Experimental Workflow Overview

The entire process from sample preparation to data analysis is outlined in the following workflow diagram.

Caption: Overall experimental workflow for GC-MS analysis.

Conclusion

The GC-MS fragmentation pattern of N-alkylated 6-methoxyindoline is characterized by several predictable and structurally informative pathways. The most prominent fragmentation is typically the alpha-cleavage of the N-alkyl group, leading to a highly stable iminium cation. Additional significant fragments arise from the cleavage of the indoline ring and subsequent losses from the resulting 6-methoxyaniline-type structure. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify and characterize this important class of compounds in various analytical applications. The detailed protocol and fragmentation guide presented in this application note serve as a valuable resource for laboratories engaged in the analysis of indoline derivatives.

References

- Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Forensic Chemistry.

- Bowie, J. H., & Cooks, R. G. (1968). Electron impact studies. Part XXXIX. Proximity effects in the mass spectra of aromatic carbonyl compounds containing adjacent methoxy-substituents. Journal of the Chemical Society B: Physical Organic, 146-151.

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- van der Pijl, F., van der Zwan, G., & Maes, R. A. A. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry.

- JoVE. (2024). Mass Spectrometry: Amine Fragmentation.

- Chemistry Steps. (n.d.). Alpha (α) Cleavage.

- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- Kato, Y., et al. (2018). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan, 66(1), 15-20.

- LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308.

-

Wikipedia. (2023). Electron ionization. Retrieved from [Link]

- Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.

- Kádár, Z., et al. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 56(1), e4669.

-

Wikipedia. (n.d.). Alpha cleavage. Retrieved from [Link]

- Marshall, J. T. B., & Williams, D. H. (1967). Studies in Mass Spectrometry. XIX. Evidence for the Occurrence of Aromatic Substitution Reactions upon Electron Impact. Tetrahedron, 23(1), 321-333.